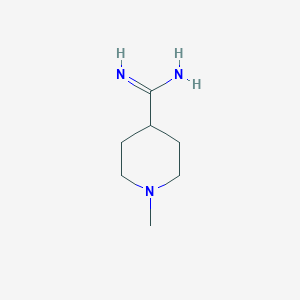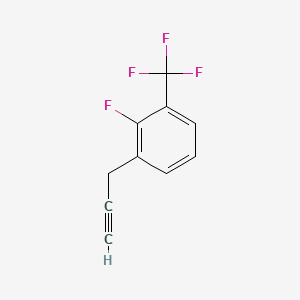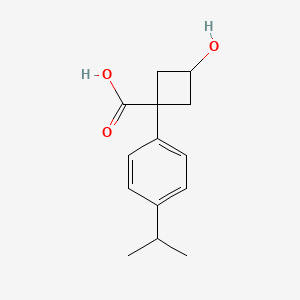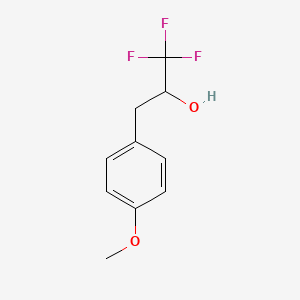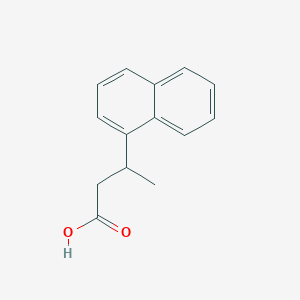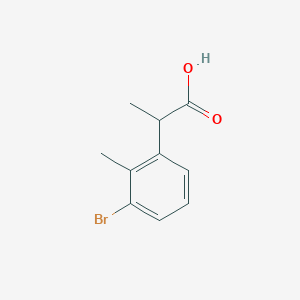![molecular formula C7H12ClNO2 B13601659 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an amino group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Amination: The cyclopentene derivative undergoes amination to introduce the amino group at the desired position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a series of reactions, often involving the use of acetic anhydride or other acylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The amino group and other functional groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid ethyl ester
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid tert-butyl ester
Uniqueness
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.
属性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC 名称 |
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI 键 |
MFFQPAXZJKBYJI-IBTYICNHSA-N |
手性 SMILES |
C1[C@@H](C=C[C@@H]1N)CC(=O)O.Cl |
规范 SMILES |
C1C(C=CC1N)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


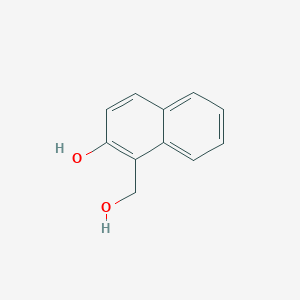
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
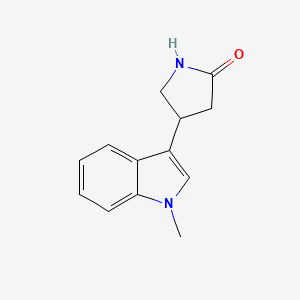

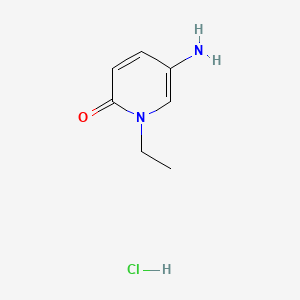
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
